5-Methoxy-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
Scientific Research Applications
Photoinduced Molecular Transformations
- Suginome et al. (1992) described the novel photoinduced molecular transformations in steroidal α,β-unsaturated cyclic ketone oximes, which involved photorearrangement and stereospecific addition of methanol. This research showcased the potential of 4,4-dimethyl-3-oxopentanenitrile derivatives in photoreactions, contributing to advancements in organic photochemistry (Suginome et al., 1992).
Synthesis of Isoxazoles
- Takase et al. (1991) developed a practical synthesis method for 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile. This method involved a regioselective reaction with hydroxylamine, highlighting the utility of this compound in synthesizing structurally unique isoxazoles (Takase et al., 1991).
Oxazole Formation
- Connell et al. (1986) discussed the formation of functionalized oxazoles from a reaction catalyzed by rhodium(II) acetate. The study emphasized the role of 4,4-dimethyl-3-oxopentanenitrile in facilitating oxazole formation, an important reaction in heterocyclic chemistry (Connell et al., 1986).
Synthetic Conditions Study
- Chen Zhao (2000) investigated the synthetic conditions for preparing 4,4-dimethyl-3-oxopentanenitrile, highlighting its significance in synthetic organic chemistry. This study provided insights into optimizing the synthesis process for this compound (Chen Zhao, 2000).
Properties
IUPAC Name |
5-methoxy-4,4-dimethyl-3-oxopentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,6-11-3)7(10)4-5-9/h4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILZYFYJGJZVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447562 | |
Record name | 5-methoxy-4,4-dimethyl-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-79-9 | |
Record name | 5-methoxy-4,4-dimethyl-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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